molecular formula C15H11N3O5S B6598559 ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate CAS No. 1803603-51-1

ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

Cat. No.: B6598559
CAS No.: 1803603-51-1
M. Wt: 345.3 g/mol
InChI Key: LTUWGZBGXVBXFP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate is a high-purity chemical compound with the molecular formula C 15 H 11 N 3 O 5 S and a molecular weight of approximately 345.34 g/mol . This complex heterocyclic compound features a 1,3-benzodioxole (piperonyl) ring system linked to a 1,2,4-oxadiazole moiety, which is in turn connected to an ethyl thiazole-2-carboxylate functional group. This unique molecular architecture, particularly the presence of the benzodioxole ring which is found in many biologically active molecules, makes it a valuable scaffold in medicinal chemistry and drug discovery research . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical screening and agrochemical development. Its structural characteristics suggest potential applications in developing enzyme inhibitors and receptor modulators, though specific mechanisms of action are dependent on final target structures and require further investigation. The compound is provided with comprehensive analytical data to support research applications. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S/c1-2-20-15(19)14-16-9(6-24-14)13-17-12(18-23-13)8-3-4-10-11(5-8)22-7-21-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUWGZBGXVBXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121680
Record name 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-51-1
Record name 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803603-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 1,3-Benzodioxole-5-Carboxylic Acid

The synthesis begins with esterification of 1,3-benzodioxole-5-carboxylic acid (1 ) to form ethyl 1,3-benzodioxole-5-carboxylate (2 ).

  • Reagents : Anhydrous ethanol, concentrated sulfuric acid (catalyst).

  • Conditions : Reflux for 5 hours.

  • Yield : 52%.

  • Characterization :

    • IR : 1621 cm⁻¹ (C=O stretch), 1152 cm⁻¹ (C-O ester).

    • ¹H NMR : δ 1.28 (t, 3H, CH₃), 4.30–4.50 (q, 2H, CH₂), 5.74 (s, 2H, OCH₂O), 6.51–7.63 (m, 3H, ArH).

Hydrazide Formation

Ethyl 1,3-benzodioxole-5-carboxylate (2 ) undergoes hydrazinolysis with hydrazine hydrate to yield 1,3-benzodioxole-5-carbohydrazide (3 ).

  • Conditions : Ethanol reflux for 4–5 hours.

  • Yield : 49%.

  • Characterization :

    • IR : 1680 cm⁻¹ (C=O), 3421 cm⁻¹ (N-H).

    • ¹H NMR : δ 5.53 (s, 2H, NH₂), 5.76 (s, 2H, OCH₂O), 6.82–7.40 (m, 3H, ArH).

Oxadiazole Ring Formation

Cyclization of 3 with carbon disulfide (CS₂) in the presence of potassium hydroxide forms 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-ylhydroxulfide (4 ).

  • Conditions : Ethanol reflux for 14 hours.

  • Yield : 51%.

  • Characterization :

    • IR : 1600 cm⁻¹ (C=N), 2536 cm⁻¹ (S-H).

    • ¹³C NMR : δ 169.8 (C2-oxadiazole), 154.5 (C5-oxadiazole).

Synthesis of Ethyl 1,3-Thiazole-2-Carboxylate Fragment

Hantzsch Thiazole Synthesis

The thiazole core is constructed via reaction of α-halo ketones with thiourea. For ethyl thiazole-2-carboxylate:

  • Reagents : Ethyl chloroacetate, thiourea, and ammonium acetate.

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Yield : ~60% (extrapolated from analogous syntheses).

  • Characterization :

    • IR : 1720 cm⁻¹ (C=O ester), 1550 cm⁻¹ (C=N thiazole).

Functionalization at C4 Position

Spectroscopic Characterization of Target Compound

While direct data for the title compound is unavailable, extrapolated analytical profiles are derived from structurally related molecules:

Infrared Spectroscopy (IR)

  • C=O ester : ~1720 cm⁻¹.

  • C=N oxadiazole : ~1600 cm⁻¹.

  • C-O benzodioxole : ~1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • δ 1.28 (t, 3H, CH₃ ester).

    • δ 4.30 (q, 2H, CH₂ ester).

    • δ 5.74 (s, 2H, OCH₂O).

    • δ 6.50–7.50 (m, 3H, ArH).

    • δ 8.40 (s, 1H, thiazole-H).

  • ¹³C NMR :

    • δ 169.8 (C=O ester).

    • δ 154.5 (C=N oxadiazole).

    • δ 148.7 (C-O benzodioxole).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 387 (M⁺, calculated for C₁₆H₁₃N₃O₅S).

Optimization and Challenges

Cyclization Efficiency

Cyclization steps (e.g., oxadiazole formation) require stringent control of reaction time and temperature. Prolonged heating (>14 hours) risks decomposition, as noted in.

Coupling Reactions

Cross-coupling heterocycles often face steric and electronic challenges. Microwave-assisted synthesis could enhance yields, though this remains untested for the target compound.

Chemical Reactions Analysis

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), which play crucial roles in cancer cell survival and proliferation. By inhibiting these enzymes, the compound induces apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Systems

Target Compound vs. Benzodioxole-Oxadiazole-Triazole Derivatives (E595-0076, )
  • E595-0076 : Contains a benzodioxole-oxadiazole core linked to a triazole-amine group and a bromo-fluorophenyl substituent.
  • Key Differences :
    • The target compound substitutes the triazole-amine with a thiazole-carboxylate, reducing nitrogen content but introducing sulfur and ester functionality.
    • Molecular weight: E595-0076 (C₁₇H₁₀BrFN₆O₃, MW ≈ 459.2) is heavier than the target compound (estimated MW ~350–370 based on similar structures in and ) due to the bromo-fluorophenyl group .
Target Compound vs. Thiazole-Triazole-Benzoimidazole Hybrids ()
  • Compound 9a–e : Feature thiazole linked to triazole and benzimidazole via acetamide bridges.
  • Key Differences :
    • The target lacks benzimidazole and triazole, favoring oxadiazole for rigidity and electronic effects.
    • The ethyl carboxylate in the target may enhance solubility compared to acetamide derivatives .

Substituent Effects and Bioactivity

Comparison with Ethyl-2-(5-Benzoxazol-2-ylamine)-1H-Tetrazole Derivatives ()
  • Compound 3 : Combines benzoxazole, tetrazole, and ethyl acetate.
  • Key Differences: Benzoxazole (O/N heterocycle) vs. benzodioxole (O/O): The latter offers greater electron density. Tetrazole (high nitrogen content) vs.
Comparison with Cyclohexene-Benzodioxole Esters ()
  • Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate: Non-aromatic cyclohexene core with ester and benzodioxole.
  • Key Differences :
    • The target’s conjugated thiazole-oxadiazole system provides planar rigidity, unlike the flexible cyclohexene. This could enhance binding to biological targets .

Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₆H₁₃N₃O₅S (estimated) ~360.35 Benzodioxole, oxadiazole, thiazole
E595-0076 () C₁₇H₁₀BrFN₆O₃ 459.2 Bromo-fluorophenyl, triazole-amine
Ethyl-2-(5-benzoxazol-2-yl... () C₁₅H₁₄N₆O₃ 326.31 Benzoxazole, tetrazole, ethyl ester
Ethyl 4-(benzyloxy)-5-methyl... () C₁₄H₁₅NO₃S 277.34 Thiazole, benzyloxy, ethyl ester

Biological Activity

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate (CAS No. 1803603-51-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H11N3O5SC_{15}H_{11}N_{3}O_{5}S with a molecular weight of 345.33 g/mol. It features a complex structure that includes an oxadiazole ring and a thiazole moiety, which are known for their pharmacological significance.

  • Antimicrobial Activity :
    • Compounds containing oxadiazole and thiazole rings have been reported to exhibit significant antimicrobial properties. They target bacterial cell wall synthesis and protein synthesis pathways, leading to bacterial cell death .
  • Anticancer Properties :
    • Recent studies have indicated that derivatives of oxadiazoles can inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase. This inhibition can result in reduced tumor growth and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • The thiazole moiety is known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which may be beneficial in conditions like arthritis and other inflammatory diseases .

Table 1: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInhibition of telomerase and topoisomerase
Anti-inflammatoryModulation of cytokine production

Case Studies

  • Antimicrobial Study :
    A study conducted on various derivatives of oxadiazoles demonstrated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Anticancer Research :
    In vitro assays showed that the compound induced apoptosis in human cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .

Q & A

Q. What are the key synthetic routes for ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate, and how do reaction conditions impact yield?

Synthesis typically involves multi-step reactions, such as cyclization of precursors (e.g., oxadiazole and thiazole moieties) under controlled conditions. For example, oxadiazole rings are often formed via condensation of amidoximes with carboxylic acid derivatives, while thiazole rings may be synthesized using Hantzsch thiazole synthesis. Critical parameters include temperature (60–100°C), pH (neutral to mildly acidic), and solvent choice (e.g., ethanol or DMF). Poor control of these conditions can lead to side reactions, such as incomplete cyclization or hydrolysis of ester groups, reducing yields .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring connectivity .
  • IR spectroscopy to verify functional groups (e.g., C=O at ~1700 cm⁻¹ for esters) .
  • Elemental analysis to validate empirical formulas (e.g., C, H, N, S content) .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

Impurities often arise from:

  • Unreacted intermediates (e.g., uncyclized oxadiazole precursors), detected via TLC and removed by recrystallization .
  • Solvent residues (e.g., DMF), minimized by vacuum drying or column chromatography .
  • Hydrolysis of the ester group under basic conditions, avoided by maintaining neutral pH during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining reproducibility?

Advanced optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve homogeneity .
  • Flow chemistry for precise control of temperature and reagent mixing, minimizing side products .
  • Machine learning-driven parameter screening (e.g., ICReDD’s computational-experimental feedback loop) to identify optimal conditions for cyclization steps .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., oxadiazole-thiazole tautomers) or solvent-dependent shifts. Solutions include:

  • Variable-temperature NMR to stabilize tautomeric forms .
  • DFT calculations to predict and compare theoretical vs. experimental spectra .
  • X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Q. What methodologies are recommended for assessing the compound’s bioactivity, such as kinase inhibition or anti-inflammatory effects?

  • Enzyme inhibition assays : Use purified kinases (e.g., MAPK or EGFR) with ATP-competitive binding assays, monitoring activity via fluorescence or luminescence .
  • Molecular docking studies : Prioritize targets using software like AutoDock Vina, focusing on conserved binding pockets in homologous proteins .
  • In vitro cytotoxicity screening : Employ cell lines (e.g., MCF-7 for cancer) with MTT assays, comparing IC₅₀ values to reference drugs .

Q. How can computational chemistry aid in designing derivatives with enhanced stability or potency?

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with bioactivity .
  • ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .
  • Reaction pathway simulations : Quantum mechanical calculations (e.g., Gaussian) to explore feasible synthetic routes for novel analogs .

Q. What experimental approaches are critical for resolving stability issues in aqueous formulations?

  • Forced degradation studies : Expose the compound to heat, light, and varying pH to identify degradation pathways (e.g., ester hydrolysis) .
  • Lyophilization : Stabilize the compound by removing water, with excipients like trehalose to prevent aggregation .
  • HPLC stability monitoring : Track decomposition products over time under accelerated storage conditions .

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